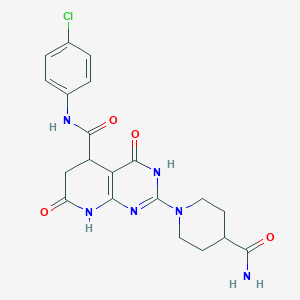

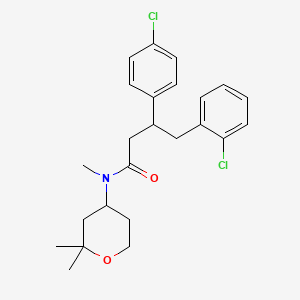

C24H29Cl2NO2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the molecular formula C24H29Cl2NO2 is known as Loratadine. It is a second-generation antihistamine used to treat allergies. Unlike first-generation antihistamines, Loratadine does not easily cross the blood-brain barrier, which reduces the likelihood of sedation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Loratadine can be synthesized through multiple routes. One common method involves the reaction of 8-chloro-6,11-dihydro-11-(N-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine with ethyl chloroformate in the presence of N-ethyl-N,N-diisopropylamine in toluene at 60-75°C for 1-2 hours. The reaction mixture is then cooled, and water is added to adjust the pH to 5.0-5.5 with hydrochloric acid. The organic phase is washed with water, and the solvent is removed. The residue is purified in isopropyl ether followed by crystallization in acetonitrile .

Industrial Production Methods

Industrial production of Loratadine typically involves large-scale synthesis using similar reaction conditions as described above but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Loratadine undergoes various chemical reactions, including:

Oxidation: Loratadine can be oxidized to form its active metabolite, .

Reduction: Reduction reactions are less common but can be used to modify the compound for specific research purposes.

Substitution: Halogen substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents like can be used.

Substitution: Halogenation can be achieved using reagents like or under controlled conditions.

Major Products

Desloratadine: The primary active metabolite formed through oxidation.

Various substituted derivatives: Depending on the reagents and conditions used, different functional groups can be introduced into the Loratadine molecule.

Aplicaciones Científicas De Investigación

Loratadine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study antihistamine activity and structure-activity relationships.

Biology: Investigated for its effects on histamine receptors and its role in allergic responses.

Medicine: Widely used in clinical studies to evaluate its efficacy and safety in treating allergic conditions such as rhinitis and urticaria.

Industry: Employed in the development of new antihistamine drugs and formulations

Mecanismo De Acción

Loratadine exerts its effects by selectively inhibiting peripheral H1 receptors . This prevents histamine from binding to these receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The compound does not significantly cross the blood-brain barrier, minimizing central nervous system effects like drowsiness .

Comparación Con Compuestos Similares

Similar Compounds

Cetirizine: Another second-generation antihistamine with similar uses but different chemical structure.

Fexofenadine: Known for its non-sedative properties and used to treat similar allergic conditions.

Desloratadine: The active metabolite of Loratadine, offering similar benefits but with a longer duration of action.

Uniqueness

Loratadine is unique due to its high selectivity for peripheral H1 receptors and its minimal sedative effects. This makes it a preferred choice for patients who need effective allergy relief without the drowsiness associated with first-generation antihistamines .

Propiedades

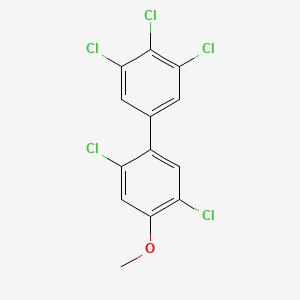

Fórmula molecular |

C24H29Cl2NO2 |

|---|---|

Peso molecular |

434.4 g/mol |

Nombre IUPAC |

4-(2-chlorophenyl)-3-(4-chlorophenyl)-N-(2,2-dimethyloxan-4-yl)-N-methylbutanamide |

InChI |

InChI=1S/C24H29Cl2NO2/c1-24(2)16-21(12-13-29-24)27(3)23(28)15-19(17-8-10-20(25)11-9-17)14-18-6-4-5-7-22(18)26/h4-11,19,21H,12-16H2,1-3H3 |

Clave InChI |

TULKOYIVOUPXHN-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC(CCO1)N(C)C(=O)CC(CC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Bromo-1-(2-hydroxyethoxy)[1,1'-biphenyl]-4(1H)-one](/img/structure/B12625390.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[2-(methylsulfonyl)ethyl]-, ethyl ester](/img/structure/B12625391.png)

![(2E)-2-cyano-3-{3-[3-(diethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B12625399.png)

![(6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B12625401.png)

![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-(1H-indol-3-ylmethyl)-5'-nitrospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12625412.png)

![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12625417.png)

![N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea](/img/structure/B12625430.png)

![9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12625457.png)

![2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12625468.png)